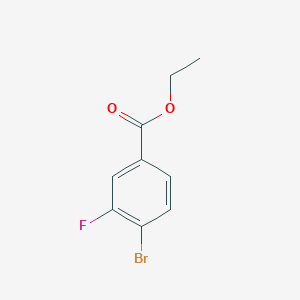

Ethyl 4-bromo-3-fluorobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-bromo-3-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDINDBNRZWUYBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70608471 | |

| Record name | Ethyl 4-bromo-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1130165-74-0 | |

| Record name | Benzoic acid, 4-bromo-3-fluoro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1130165-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-bromo-3-fluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1130165740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-bromo-3-fluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 4-bromo-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 4-BROMO-3-FLUOROBENZOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 4-bromo-3-fluorobenzoate: A Technical Guide for Advanced Drug Discovery

CAS Number: 1130165-74-0

Introduction: The Strategic Importance of Halogenated Scaffolds in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of halogen atoms, particularly fluorine and bromine, into molecular scaffolds is a cornerstone of rational drug design. These elements are not mere passive substituents; they actively modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, membrane permeability, and binding affinity.[1][2][3] Ethyl 4-bromo-3-fluorobenzoate emerges as a pivotal building block in this context, offering a synthetically versatile platform for the construction of complex therapeutic agents. Its utility is especially pronounced in the burgeoning field of targeted protein degradation, where it serves as a key fragment in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its application in cutting-edge drug development.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a chemical entity's properties is fundamental to its effective application. The key physicochemical and spectroscopic data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1130165-74-0 | [4] |

| Molecular Formula | C₉H₈BrFO₂ | [4] |

| Molecular Weight | 247.06 g/mol | [4] |

| Appearance | Predicted: Clear, colorless liquid | General observation for similar esters |

| Boiling Point (Predicted) | 285.4 ± 25.0 °C at 760 mmHg | N/A |

| Density (Predicted) | 1.504 ± 0.06 g/cm³ | N/A |

| Storage | Sealed in a dry place at room temperature | [4] |

Spectroscopic Characterization (Predicted)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.9-8.2 (m, 2H): Aromatic protons ortho and para to the bromine atom, exhibiting complex splitting due to coupling with fluorine.

-

δ 7.2-7.4 (m, 1H): Aromatic proton ortho to the fluorine atom.

-

δ 4.40 (q, J = 7.1 Hz, 2H): Methylene protons of the ethyl group, split into a quartet by the adjacent methyl group.

-

δ 1.40 (t, J = 7.1 Hz, 3H): Methyl protons of the ethyl group, split into a triplet by the adjacent methylene group.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 164-166 (C=O): Carbonyl carbon of the ester.

-

δ 160-163 (d, ¹JC-F ≈ 250 Hz): Carbon directly attached to fluorine, showing a characteristic large coupling constant.

-

δ 130-136 (aromatic CH): Aromatic methine carbons.

-

δ 115-125 (aromatic C-Br and C-COOEt): Quaternary aromatic carbons.

-

δ 61.5 (CH₂): Methylene carbon of the ethyl group.

-

δ 14.3 (CH₃): Methyl carbon of the ethyl group.

-

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process: the synthesis of the precursor 4-bromo-3-fluorobenzoic acid, followed by its esterification.

Part 1: Synthesis of 4-bromo-3-fluorobenzoic Acid

The synthesis of the carboxylic acid precursor can be accomplished via several routes, with a notable method involving the bromination of 4-fluorobenzoic acid. A robust and scalable approach starts from the readily available 4-fluoronitrobenzene.[6]

Experimental Protocol: Synthesis of 4-bromo-3-fluorobenzoic acid

Step 1: Bromination of 4-fluoronitrobenzene

-

To a solution of 4-fluoronitrobenzene (1 equivalent) in acetic acid, add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.51 equivalents) portion-wise while maintaining the temperature at 15°C.[6]

-

Stir the reaction mixture at 15°C for 3 hours.

-

Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield 3-bromo-4-fluoronitrobenzene.

Step 2: Reduction of the Nitro Group

-

Dissolve the 3-bromo-4-fluoronitrobenzene in ethanol.

-

Add iron powder (excess) and a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux and stir vigorously until the reaction is complete (monitor by TLC).

-

Filter the hot reaction mixture to remove the iron catalyst and inorganic salts.

-

Concentrate the filtrate to obtain crude 3-bromo-4-fluoroaniline.

Step 3: Sandmeyer Reaction

-

Dissolve the crude 3-bromo-4-fluoroaniline in an aqueous solution of hydrobromic acid.

-

Cool the solution to 0-5°C and add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

-

Allow the reaction to warm to room temperature and then heat to 60-80°C until nitrogen evolution ceases.

-

Cool the mixture and extract the product, 4-bromo-3-fluorobenzonitrile, with an organic solvent.

-

Purify the product by distillation or chromatography.

Step 4: Hydrolysis of the Nitrile

-

Reflux the 4-bromo-3-fluorobenzonitrile with an excess of aqueous sulfuric acid or sodium hydroxide solution until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid if a basic hydrolysis was performed.

-

Collect the precipitated 4-bromo-3-fluorobenzoic acid by filtration, wash with cold water, and dry.

Part 2: Fischer Esterification to this compound

The final step is a classic Fischer esterification, a well-established and reliable method for converting carboxylic acids to esters.

Experimental Protocol: Synthesis of this compound

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-3-fluorobenzoic acid (1 equivalent) in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%).

-

Heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by TLC.

-

After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Wash the organic solution sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acidic catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the final product with high purity.

Caption: Synthetic pathway to this compound.

Applications in Drug Discovery: A Key Building Block for PROTACs

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its primary utility lies in its role as a versatile building block for creating more complex molecular architectures. The bromine atom provides a reactive handle for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, offering further synthetic flexibility.

The most prominent and cutting-edge application of this compound is in the development of PROTACs.[4] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system.[7]

Caption: General mechanism of action for a PROTAC molecule.

This compound can be elaborated into either the target protein ligand or the linker component of a PROTAC. The bromo-fluoro-substituted phenyl ring can serve as a core scaffold that, through subsequent chemical modifications, can be tailored to bind to a specific protein of interest. The strategic placement of the fluorine and bromine atoms can enhance binding affinity and selectivity through favorable halogen bonding interactions with the protein target.[1][2]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, data from closely related compounds, such as other halogenated benzoic acid esters, can provide guidance.

-

Hazard Classification (Predicted):

-

Skin Irritant (Category 2)

-

Eye Irritant (Category 2A)

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a certified respirator if inhalation risk is high.

-

-

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapor or mist.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

-

Keep away from strong oxidizing agents and strong acids.

-

Conclusion

This compound is a strategically important building block for modern drug discovery, particularly in the synthesis of targeted protein degraders. Its unique combination of reactive handles and the modulating effects of its halogen substituents make it a valuable tool for medicinal chemists. This guide has provided a comprehensive overview of its properties, a detailed synthetic approach, its key applications, and essential safety information to enable its effective and safe use in the research and development of novel therapeutics.

References

-

Esterification (Experiment) - Chemistry LibreTexts. (2021, August 16). Retrieved from [Link]

-

Synthesis of 4-fluoro-3-bromobenzoic acid methyl ester - PrepChem.com. Retrieved from [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. Retrieved from [Link]

-

Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic Acid: A Promising Supplier's Product with High Market Potential. Retrieved from [Link]

-

This compound, min 96%, 100 grams - CP Lab Safety. Retrieved from [Link]

- US Patent for Preparation of 3-bromo-4-fluoro-benzoic acid. (n.d.). Google Patents.

-

p-FLUOROBENZOIC ACID - Organic Syntheses Procedure. Retrieved from [Link]

- METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID - Google Patents.

-

Ethyl 4-bromobenzoate | C9H9BrO2 - PubChem. Retrieved from [Link]

-

Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC - NIH. Retrieved from [Link]

-

PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC - PubMed Central. Retrieved from [Link]

-

Halogen Bonding: A New Frontier in Medicinal Chemistry - ResearchGate. Retrieved from [Link]

-

What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News. Retrieved from [Link]

-

Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium - The Royal Society of Chemistry. Retrieved from [Link]

-

Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development - ACS Publications. Retrieved from [Link]

-

A beginner's guide to PROTACs and targeted protein degradation | The Biochemist. Retrieved from [Link]

-

Small change for a big improvement – halogen bonds and drug discovery - HITS - Heidelberg Institute for Theoretical Studies. Retrieved from [Link]

-

An overview of PROTACs: a promising drug discovery paradigm - PMC - NIH. Retrieved from [Link]

- WO2020041331A1 - Proteolysis targeting chimeric (protac) compound with e3 ubiquitin ligase binding activity and targeting alpha-synuclein protein for treating neurodegenerative diseases - Google Patents.

-

Electronic Supplementary Information - The Royal Society of Chemistry. Retrieved from [Link]

-

Application of Halogen Bond in Drug Discovery. Retrieved from [Link]

-

US 2021/0015942 A1 - Googleapis.com. Retrieved from [Link]

-

13.11: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. Retrieved from [Link]

-

An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. Retrieved from [Link]

- Novel PROTAC compound and application thereof in anti-cancer drugs - Google Patents.

- WO2023179777A1 - Pharmaceutical compositions of protac compounds and uses thereof - Google Patents.

Sources

- 1. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents [patents.google.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Ethyl 4-bromobenzoate(5798-75-4) 1H NMR [m.chemicalbook.com]

- 5. 3-Bromo-4-fluorobenzoic acid(1007-16-5) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. ETHYL 2-FLUOROBENZOATE(443-26-5) 13C NMR [m.chemicalbook.com]

Technical Monograph: Ethyl 4-bromo-3-fluorobenzoate

A High-Fidelity Scaffold for Medicinal Chemistry and SAR Exploration

Part 1: Strategic Value & Core Logic

In the landscape of modern drug discovery, Ethyl 4-bromo-3-fluorobenzoate (CAS: 1130165-74-0) is not merely a reagent; it is a strategic scaffold. Its value lies in the precise orthogonal reactivity of its substituents, allowing for the rapid generation of diverse chemical libraries.

The "Fluoro-Bromo" Advantage

For a medicinal chemist, this molecule offers a privileged substitution pattern (3-Fluoro, 4-Bromo) that solves specific Structure-Activity Relationship (SAR) challenges:

-

The Bromine Handle (C4): The C-Br bond is the primary site for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). It is sufficiently reactive to couple under mild conditions but stable enough to survive upstream ester manipulations.

-

The Fluorine Effect (C3):

-

Metabolic Blocking: The fluorine atom at the ortho position to the bromine (and subsequent biaryl linkage) blocks metabolic oxidation at a typically vulnerable site (Phase I metabolism).

-

Electronic Modulation: Fluorine exerts a strong inductive electron-withdrawing effect (-I), which lowers the pKa of the benzoic acid (post-hydrolysis) and influences the lipophilicity (LogD) of the final drug candidate.

-

-

The Ester Mask (C1): The ethyl ester serves as a robust protecting group for the carboxylic acid, allowing the molecule to pass through lipophilic membranes or survive basic coupling conditions before being revealed as the active pharmacophore (or a handle for amide coupling).

Part 2: Physicochemical Profile

Table 1: Critical Data for Experimental Design

| Property | Value / Description | Context for Experimentation |

| CAS Number | 1130165-74-0 | Verify specifically against isomers (e.g., 3-bromo-4-fluoro).[1] |

| Formula | C₉H₈BrFO₂ | |

| Mol. Weight | 247.06 g/mol | Essential for stoichiometry calculations. |

| Appearance | Pale yellow oil or low-melting solid | May crystallize upon standing in the fridge; melt gently before dispensing. |

| Boiling Point | ~260°C (Predicted) | High boiling point; purify via column chromatography or vacuum distillation. |

| Density | ~1.5 g/cm³ | Significantly denser than water; forms the bottom layer in aqueous workups. |

| Solubility | DCM, EtOAc, DMSO, MeOH | Insoluble in water. Use anhydrous solvents for coupling. |

| Hazards | Irritant (Skin/Eye/Respiratory) | See Safety Section.[2][3][4] |

Part 3: Divergent Synthetic Workflows

The utility of this scaffold is best understood through its divergent reactivity. The diagram below illustrates how the molecule acts as a "hub" for accessing different chemical spaces.

Figure 1: Divergent synthetic utility of the scaffold. The C-Br bond allows for carbon or nitrogen coupling, while the ester allows for orthogonal acid-base chemistry.

Part 4: Validated Experimental Protocol

Protocol: Chemoselective Suzuki-Miyaura Coupling

Objective: Couple this compound with Phenylboronic acid (model substrate) while preserving the ester.

Rationale: The electron-deficient nature of the ring (due to the Fluorine and Ester) facilitates the Oxidative Addition step of the catalytic cycle, making this substrate highly reactive toward Pd(0).

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Aryl boronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) — Chosen for stability and resistance to air compared to Pd(PPh₃)₄.

-

Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically hindered partners).

-

Solvent: 1,4-Dioxane : Water (4:1 ratio).

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere):

-

Charge a reaction vial with the boronic acid, K₂CO₃, and Pd(dppf)Cl₂.

-

Seal the vial and purge with Argon or Nitrogen for 5 minutes. Self-Validation: If the catalyst turns black immediately upon solvent addition, oxygen was not fully removed (Pd black formation).

-

-

Substrate Addition:

-

Dissolve this compound in degassed 1,4-Dioxane.

-

Inject the solution into the vial through the septum.

-

Add degassed water via syringe.

-

-

Reaction:

-

Heat the mixture to 80–90°C for 4–12 hours.

-

Monitoring: Check via TLC (Hexane:EtOAc 8:2). The starting material (Rf ~0.6) should disappear. The product will likely be more polar (lower Rf) or fluorescent under UV (254 nm).

-

-

Workup (Self-Validating):

-

Cool to room temperature.

-

Filter through a pad of Celite to remove Palladium residues.

-

Dilute with EtOAc and wash with water.

-

Critical Check: Measure the pH of the aqueous layer. It should be basic (>9). If neutral, the base was consumed, and the reaction might be incomplete.

-

-

Purification:

-

Concentrate organic layer.

-

Purify via Silica Gel Chromatography (Gradient: 0% -> 20% EtOAc in Hexanes).

-

Mechanistic Insight (Graphviz)

Figure 2: The Suzuki Catalytic Cycle. The electron-withdrawing Fluorine at C3 accelerates the Oxidative Addition step.

Part 5: Handling & Safety[4][5]

Hazard Classification:

Storage Protocol: Store in a cool, dry place (2–8°C recommended for long-term stability). Keep container tightly closed to prevent hydrolysis of the ester by ambient moisture.

Disposal: This compound contains halogens (Br, F).[6] It must not be disposed of in general organic waste. Segregate into "Halogenated Organic Waste" streams to prevent toxic byproducts during incineration.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23233-33-2 (Isomer Reference). Retrieved from [Link](Note: Use for property comparison; exact isomer data is vendor-specific).

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[7] Chemical Reviews, 95(7), 2457–2483. (Foundational mechanism reference).

Sources

- 1. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents [patents.google.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. fishersci.ca [fishersci.ca]

- 4. westliberty.edu [westliberty.edu]

- 5. fishersci.com [fishersci.com]

- 6. globalscientificjournal.com [globalscientificjournal.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

An In-Depth Technical Guide to the Synthesis of Ethyl 4-bromo-3-fluorobenzoate

Foreword

Ethyl 4-bromo-3-fluorobenzoate is a key building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring a bromine atom and a fluorine atom on the benzene ring, allows for diverse downstream functionalization, making it a valuable intermediate for drug discovery and development professionals. This guide provides a comprehensive overview of the primary synthetic pathway to this compound, focusing on the esterification of 4-bromo-3-fluorobenzoic acid. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss crucial aspects of purification and characterization.

Strategic Overview: The Path to this compound

The most direct and industrially scalable approach to this compound is the Fischer esterification of its corresponding carboxylic acid, 4-bromo-3-fluorobenzoic acid. This method is favored for its operational simplicity and the use of readily available and cost-effective reagents.

The synthesis of the precursor, 4-bromo-3-fluorobenzoic acid, is itself a critical consideration. Common industrial routes to this intermediate include the oxidation of 4-bromo-3-fluorotoluene using strong oxidizing agents like potassium permanganate.[1] Another documented pathway involves a multi-step process starting from fluorobenzene, which undergoes acylation, bromination, and subsequent oxidation to yield the desired carboxylic acid.[2][3] For the purposes of this guide, we will focus on the final esterification step, assuming the availability of high-purity 4-bromo-3-fluorobenzoic acid.

The Core Transformation: Fischer Esterification

The Fischer esterification is a classic organic reaction that involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[4][5] The reaction is an equilibrium process, and to achieve high yields of the desired ester, the equilibrium must be shifted towards the product side.[4][5][6] This is typically accomplished by using a large excess of the alcohol or by removing water as it is formed.[4][5]

Mechanistic Insights

The mechanism of the Fischer esterification proceeds through several key steps:[4][7]

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid. This protonation increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Caption: Fischer Esterification Mechanism Workflow.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 4-bromo-3-fluorobenzoic acid via Fischer esterification.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 4-Bromo-3-fluorobenzoic acid | C₇H₄BrFO₂ | 219.01 | 10.0 g (45.6 mmol) | Starting material, ensure >98% purity.[8] |

| Ethanol | C₂H₅OH | 46.07 | 100 mL | Reagent and solvent, use absolute ethanol. |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 2 mL | Catalyst, handle with extreme care. |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | As needed | For neutralization. |

| Brine (Saturated NaCl solution) | NaCl (aq) | - | As needed | For washing. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying agent. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | Extraction solvent. |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-3-fluorobenzoic acid (10.0 g, 45.6 mmol) and ethanol (100 mL).

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (2 mL) dropwise to the mixture. The addition is exothermic and should be done slowly.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water.

-

Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Caption: Experimental Workflow for Synthesis.

Purification and Characterization

The crude product is typically purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Yield and Physical Properties

-

Yield: A typical yield for this reaction is in the range of 85-95%.

-

Appearance: Colorless to light yellow liquid.

-

Molecular Formula: C₉H₈BrFO₂[9]

-

Molecular Weight: 247.06 g/mol [9]

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): δ 7.90-8.00 (m, 1H), 7.70-7.80 (m, 1H), 7.20-7.30 (t, J = 8.0 Hz, 1H), 4.39 (q, J = 7.1 Hz, 2H), 1.39 (t, J = 7.1 Hz, 3H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 164.5, 160.0 (d, J = 252.5 Hz), 133.5, 128.0, 124.5 (d, J = 3.0 Hz), 118.0 (d, J = 22.2 Hz), 110.0 (d, J = 21.2 Hz), 61.5, 14.2.

-

Mass Spectrometry (ESI): m/z 247.0 [M]+, 249.0 [M+2]+.

Safety and Handling

-

Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. It should be handled with extreme care in a fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

-

Diethyl Ether: Diethyl ether is highly flammable and should be handled in a well-ventilated area, away from any sources of ignition.

-

General Precautions: It is recommended to handle all chemicals in a well-ventilated fume hood. Ensure that eyewash stations and safety showers are readily accessible.[10]

Conclusion

The Fischer esterification of 4-bromo-3-fluorobenzoic acid is a robust and efficient method for the synthesis of this compound. This guide provides a detailed protocol and the necessary scientific context for researchers and drug development professionals to successfully synthesize this important building block. Adherence to the experimental details and safety precautions outlined is crucial for obtaining a high yield of the pure product.

References

-

PrepChem. Synthesis of 4-fluoro-3-bromobenzoic acid methyl ester. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Synthesis and Industrial Importance of 4-Bromo-3-fluorobenzoic Acid. Available from: [Link]

- Google Patents. METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.

-

Journal of Physical Science. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Available from: [Link]

-

ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Available from: [Link]

-

Autech Industry Co., Limited. Ethyl 3-amino-4-fluorobenzoate: Synthesis and Applications in Drug Discovery. Available from: [Link]

- Google Patents. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.

-

PrepChem. Preparation of ethyl 4-fluorobenzoate. Available from: [Link]

-

CP Lab Safety. This compound, min 96%, 100 grams. Available from: [Link]

-

Autech Industry Co., Limited. Understanding the Properties and Synthesis of Ethyl 4-bromo-2-fluorobenzoate. Available from: [Link]

-

Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic Acid: A Promising Supplier's Product with High Market Potential. Available from: [Link]

-

Organic Chemistry Portal. Fischer Esterification. Available from: [Link]

-

The Organic Chemistry Tutor. Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Available from: [Link]

-

PubMed. Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. DE3035355A1 - METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID - Google Patents [patents.google.com]

- 3. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. 4-Bromo-3-fluorobenzoic acid, 98+%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 9. calpaclab.com [calpaclab.com]

- 10. fishersci.com [fishersci.com]

Structural Elucidation and Analytical Profiling of Ethyl 4-bromo-3-fluorobenzoate

This guide details the analytical profiling, structural elucidation, and synthesis validation of Ethyl 4-bromo-3-fluorobenzoate , a critical intermediate in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions in kinase inhibitor development.

Core Analytical Data: H NMR Spectroscopy

The structural integrity of this compound is defined by the unique splitting patterns induced by the fluorine atom at the C3 position. Unlike simple benzoates, the

Representative

H NMR Data Table (400 MHz, CDCl

)

| Position | Shift ( | Multiplicity | Integration | Coupling Constants ( | Assignment Logic |

| H-2 | 7.81 | dd | 1H | Ortho to F , Ortho to Ester. Deshielded by ester/F. Large | |

| H-6 | 7.76 | dd | 1H | Para to F , Ortho to Ester. Dominant ortho coupling to H-5. Small | |

| H-5 | 7.64 | dd | 1H | Meta to F , Ortho to Br. Split by H-6 (ortho) and F (meta). | |

| OCH | 4.39 | q | 2H | Methylene protons of the ethyl ester. | |

| CH | 1.41 | t | 3H | Methyl protons of the ethyl ester. |

Note on Causality: The chemical shift of H-2 is the most diagnostic. It resides between two electron-withdrawing groups (Ester and Fluorine), pushing it downfield. Its coupling constant (

Hz) is significantly larger than the meta-coupling usually seen in non-fluorinated aromatics, confirming the immediate proximity of the fluorine atom.

Structural Validation & Connectivity Logic

To validate the structure beyond simple chemical shifts, one must map the scalar couplings. The fluorine atom acts as a "spin spy," relaying connectivity information through the aromatic ring.

Visualizing the Coupling Network

The following diagram illustrates the scalar coupling network (

Figure 1: Scalar Coupling Network. Red arrows indicate Fluorine-Proton couplings; Black arrows indicate Proton-Proton couplings. The magnitude of J-values confirms the 3,4-substitution pattern.

Robust Synthesis & Purification Protocol

While many routes exist, the Fischer Esterification of commercially available 4-bromo-3-fluorobenzoic acid is the most reproducible method for generating high-purity analytical standards, avoiding the regioselectivity issues of direct bromination.

Reagents:

-

Precursor: 4-Bromo-3-fluorobenzoic acid (CAS: 153556-42-4)

-

Solvent/Reagent: Absolute Ethanol (EtOH)

-

Catalyst: Sulfuric Acid (H

SO

Step-by-Step Workflow:

-

Activation/Solvation:

-

Dissolve 10.0 mmol of 4-bromo-3-fluorobenzoic acid in 30 mL of absolute ethanol.

-

Why: Ethanol acts as both solvent and nucleophile. Excess ethanol drives the equilibrium toward the ester (Le Chatelier's principle).

-

-

Catalysis:

-

Cool the solution to 0°C. Dropwise add 1.0 mL of conc. H

SO -

Safety: Exothermic addition. Maintain temperature to prevent decarboxylation or side reactions.

-

-

Reflux:

-

Heat to reflux (approx. 80°C) for 4–6 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc 4:1). The acid spot (baseline) should disappear, replaced by a high R

ester spot.

-

-

Workup (Critical for NMR Purity):

-

Concentrate the mixture under reduced pressure to remove excess EtOH.

-

Dilute residue with EtOAc (50 mL) and wash with saturated NaHCO

( -

Mechanism:[1][2][3][4] The bicarbonate wash neutralizes the catalyst and removes any unreacted starting acid as the water-soluble sodium salt, ensuring the organic layer contains only the ester.

-

-

Drying & Isolation:

-

Dry organic layer over anhydrous MgSO

, filter, and concentrate. -

Result: Clear to pale yellow oil/solid. Yield typically >90%.

-

Validation Workflow Diagram

Figure 2: Synthesis and Purification Workflow. The NaHCO3 wash step is the critical control point for removing starting material impurities.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2773796, Ethyl 4-bromobenzoate. Retrieved from [Link]

- Context: Provides baseline NMR shifts for the non-fluorinated analog for compar

- Context: Safety protocols and physical property baselines for bromobenzoate deriv

-

Reich, H. J. (2024). WinPLT NMR Coupling Constants: Fluorine-Proton Couplings. University of Wisconsin-Madison. Retrieved from [Link]

- Context: Authoritative source for coupling constant ranges in aromatic systems used to valid

- Context: Spectral data for the carboxylic acid precursor, confirming the aromatic splitting patterns prior to esterific

Sources

An In-depth Technical Guide to the ¹³C NMR Analysis of Ethyl 4-bromo-3-fluorobenzoate

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of Ethyl 4-bromo-3-fluorobenzoate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation of this halogenated aromatic compound. The guide emphasizes the causality behind experimental choices and provides a framework for robust and reliable spectral analysis.

Introduction: The Significance of ¹³C NMR in Structural Elucidation

Carbon-13 NMR spectroscopy is a powerful analytical technique for determining the carbon framework of organic molecules.[1] Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, providing invaluable information about the number of non-equivalent carbons and their chemical environments.[1][2] For substituted aromatic compounds like this compound, ¹³C NMR is instrumental in confirming substitution patterns and understanding the electronic effects of various functional groups on the benzene ring.

The presence of bromine, fluorine, and an ethyl ester group in the target molecule introduces distinct electronic and steric effects that influence the chemical shifts of the aromatic carbons.[3][4] Furthermore, the coupling between the ¹³C nuclei and the spin-½ ¹⁹F nucleus provides additional structural information through the observation of C-F coupling constants.

This guide will systematically explore the predicted ¹³C NMR spectrum of this compound, detail the necessary experimental procedures for acquiring high-quality data, and provide a thorough interpretation of the spectral features.

Theoretical Considerations: Predicting the ¹³C NMR Spectrum

The chemical shift of a given carbon nucleus is primarily influenced by the local electron density. Electronegative substituents decrease electron density, "deshielding" the nucleus and causing its signal to appear at a higher chemical shift (downfield).[1] Conversely, electron-donating groups increase electron density, "shielding" the nucleus and shifting its signal to a lower chemical shift (upfield).[3][4]

In this compound, we have three substituents on the benzene ring: a bromine atom, a fluorine atom, and an ethyl carboxylate group.

-

Fluorine: Being the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, deshielding adjacent carbons. It also has a +M (mesomeric) effect, which can shield ortho and para carbons, but the inductive effect is generally dominant for halogens.

-

Bromine: Bromine is also an electronegative halogen and primarily exhibits an electron-withdrawing inductive effect.[5]

-

Ethyl Carboxylate Group (-COOEt): This group is strongly electron-withdrawing through both inductive and resonance effects, significantly deshielding the ipso-carbon (the carbon to which it is attached) and the para-carbon.[3]

Based on these substituent effects, we can predict the relative chemical shifts of the aromatic carbons. The molecule has no plane of symmetry, so all six aromatic carbons are expected to be chemically non-equivalent and produce distinct signals.[2]

Predicted Chemical Shift Ranges:

| Carbon Type | Typical Chemical Shift (ppm) |

| Carbonyl (C=O) | 160-180[1][6] |

| Aromatic C-F | 155-165 (with large ¹JCF coupling) |

| Aromatic C-Br | 115-125 |

| Other Aromatic Carbons | 110-140[1][7] |

| O-CH₂ | 60-70 |

| CH₃ | 10-20 |

The aromatic region of the spectrum (typically 100-150 ppm) will contain six distinct signals.[1] The carbon directly attached to the fluorine atom (C-3) is expected to be significantly downfield and will appear as a doublet with a large one-bond C-F coupling constant (¹JCF).[8] The carbon attached to the bromine (C-4) will also be influenced, as will the other aromatic carbons, due to the combined electronic effects of the substituents.

Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum

A meticulously executed experimental protocol is paramount for obtaining a high-quality ¹³C NMR spectrum. This section outlines a validated, step-by-step methodology.

Sample Preparation

Proper sample preparation is crucial for obtaining a high-resolution NMR spectrum.[9]

-

Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration: For a standard ¹³C NMR experiment, a concentration of 50-100 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.[10]

-

Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard proton-decoupled ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer.

| Parameter | Recommended Value | Rationale |

| Pulse Program | Standard ¹H decoupled | Simplifies the spectrum by removing ¹H-¹³C couplings, resulting in singlets for each carbon (unless coupled to other nuclei like ¹⁹F).[6] |

| Spectral Width | ~250 ppm | To encompass the full range of expected carbon chemical shifts, from alkyl to carbonyl carbons. |

| Acquisition Time | 1-2 seconds | A longer acquisition time provides better resolution. |

| Relaxation Delay (d1) | 2-5 seconds | Allows for sufficient relaxation of the carbon nuclei between pulses. Quaternary carbons have longer relaxation times. |

| Number of Scans | 1024 or more | Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve an adequate signal-to-noise ratio. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |

Spectral Interpretation: Decoding the ¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show a total of nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

Assignment of Signals

The predicted chemical shifts and multiplicities are summarized in the table below.

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

| C=O | ~164 | Singlet |

| C-3 (C-F) | ~158 | Doublet (¹JCF ≈ 250 Hz) |

| C-1 (C-COOEt) | ~133 | Doublet (³JCF ≈ 3 Hz) |

| C-5 | ~132 | Doublet (³JCF ≈ 8 Hz) |

| C-6 | ~128 | Doublet (⁴JCF ≈ 3 Hz) |

| C-2 | ~118 | Doublet (²JCF ≈ 21 Hz) |

| C-4 (C-Br) | ~115 | Doublet (²JCF ≈ 21 Hz) |

| O-CH₂ | ~62 | Singlet |

| CH₃ | ~14 | Singlet |

Rationale for Assignments:

-

Carbonyl Carbon (C=O): This quaternary carbon will appear as a singlet in the downfield region, typically around 164 ppm.[6]

-

C-3 (Carbon attached to Fluorine): This carbon will be significantly deshielded by the directly attached fluorine atom and will exhibit a large one-bond coupling constant (¹JCF), resulting in a prominent doublet.[8][11]

-

Aromatic Carbons: The remaining five aromatic carbons will appear as doublets due to coupling with the fluorine atom over two, three, and four bonds. The magnitude of the coupling constant generally decreases with the number of bonds separating the carbon and fluorine atoms (¹JCF > ²JCF > ³JCF > ⁴JCF).[8]

-

Ethyl Group Carbons (O-CH₂ and CH₃): The methylene carbon (O-CH₂) will be deshielded by the adjacent oxygen atom, appearing around 62 ppm. The methyl carbon (CH₃) will be the most shielded carbon, appearing at the upfield end of the spectrum, around 14 ppm. Both will be singlets in a proton-decoupled spectrum.

Advanced NMR Techniques: DEPT Spectroscopy

To unambiguously assign the CH, CH₂, and CH₃ groups, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable.[12][13][14] A series of DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) can be performed.

-

DEPT-90: Only CH signals will appear as positive peaks.

-

DEPT-135: CH and CH₃ signals will appear as positive peaks, while CH₂ signals will appear as negative peaks.

By comparing the standard ¹³C NMR spectrum with the DEPT spectra, the signals for the O-CH₂ and CH₃ carbons of the ethyl group, as well as the CH carbons in the aromatic ring, can be definitively identified.

Visualization of Workflow and Structural Relationships

Experimental Workflow

Sources

- 1. fiveable.me [fiveable.me]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. acdlabs.com [acdlabs.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 14. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

An In-depth Technical Guide to the Mass Spectrometry of Ethyl 4-bromo-3-fluorobenzoate

This guide provides a comprehensive examination of the mass spectrometric behavior of Ethyl 4-bromo-3-fluorobenzoate (C₉H₈BrFO₂), a compound of interest in synthetic chemistry and drug development. We will explore its fragmentation logic under various ionization techniques, present a validated analytical protocol, and offer a systematic approach to spectral interpretation for researchers, scientists, and professionals in the field.

Introduction: The Analytical Imperative

This compound serves as a crucial building block in the synthesis of complex organic molecules. Its halogenated aromatic structure presents a unique analytical challenge and opportunity. Mass spectrometry (MS) is an indispensable tool for confirming its molecular identity, purity, and structure during synthesis and quality control. Understanding its specific fragmentation behavior is paramount for unambiguous identification. This guide will focus primarily on Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), the most common and informative method for a molecule of this class.

Ionization & Instrumentation: Choosing the Right Tool

For a volatile and thermally stable compound like this compound, GC-MS with Electron Ionization (EI) is the preferred method. The 70 eV electron beam in EI provides sufficient energy to reliably generate a molecular ion and induce extensive, reproducible fragmentation. This rich fragmentation pattern acts as a chemical fingerprint, enabling robust structural elucidation and library matching.

While Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is viable, it typically yields simpler spectra, often dominated by the protonated molecule ([M+H]⁺) or adducts like [M+Na]⁺.[1] Fragmentation in ESI requires tandem mass spectrometry (MS/MS) techniques like Collision-Induced Dissociation (CID), which may provide complementary information but lacks the standardized, library-searchable data generated by EI.

Electron Ionization (EI) Fragmentation Analysis: A Logical Breakdown

The true power of EI-MS lies in decoding the fragmentation cascade. The process begins with the formation of the molecular ion (M⁺•), which is energetically unstable and subsequently breaks apart into more stable fragment ions.[2]

The Molecular Ion (M⁺•) and the Isotopic Signature of Bromine

A key identifying feature of bromine-containing compounds is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[3][4] This results in a characteristic "doublet" peak for any fragment containing a bromine atom, with the peaks separated by 2 m/z units and having almost equal intensity.[3]

For this compound, the monoisotopic mass is ~246 u (for ⁷⁹Br) and ~248 u (for ⁸¹Br). Therefore, the first diagnostic clue in the mass spectrum is the presence of a molecular ion region with two peaks of nearly equal height at m/z 246 and 248 .

Primary Fragmentation Pathways

The fragmentation of this compound is driven by the cleavage of the ester group, which is the most labile part of the molecule. The stability of the resulting ions dictates the most probable pathways. This is analogous to the fragmentation of similar esters like ethyl benzoate, where loss of the ethoxy group is a dominant feature.[5]

Pathway A: Alpha-Cleavage (Loss of the Ethoxy Radical)

The most favorable fragmentation is the loss of the ethoxy radical (•OCH₂CH₃, 45 u) to form the highly stable 4-bromo-3-fluorobenzoyl cation.[5][6] This acylium ion is resonance-stabilized and will typically be the base peak (the most intense peak) in the spectrum.

-

[C₉H₈BrFO₂]⁺• → [C₇H₃BrFO]⁺ + •OCH₂CH₃

-

Expected Peaks: A strong doublet at m/z 201 and 203 .

Pathway B: Loss of an Ethyl Radical

A less common, but still possible, fragmentation is the loss of an ethyl radical (•CH₂CH₃, 29 u).

-

[C₉H₈BrFO₂]⁺• → [C₇H₃BrFO₂]⁺ + •CH₂CH₃

-

Expected Peaks: A doublet of lower intensity at m/z 217 and 219 .

Secondary Fragmentation: The Cascade Continues

The highly abundant acylium ion (m/z 201/203) can undergo further fragmentation, providing additional structural confirmation.

Loss of Carbon Monoxide (CO)

Acylium ions are known to readily lose a neutral molecule of carbon monoxide (CO, 28 u).[5] This leads to the formation of the 4-bromo-3-fluorophenyl cation.

-

[C₇H₃BrFO]⁺ → [C₆H₃BrF]⁺ + CO

-

Expected Peaks: A significant doublet at m/z 173 and 175 .

This fragmentation pathway is visualized in the diagram below.

Caption: Primary EI fragmentation pathways for this compound.

Summary of Key Ions

The following table summarizes the expected key ions in the EI mass spectrum.

| m/z (⁷⁹Br/⁸¹Br) | Proposed Ion Structure | Fragmentation Origin | Significance |

| 246 / 248 | [C₉H₈BrFO₂]⁺• | Molecular Ion (M⁺•) | Confirms Molecular Weight |

| 201 / 203 | [C₇H₃BrFO]⁺ | M - •OCH₂CH₃ | Base Peak, confirms benzoyl substructure |

| 173 / 175 | [C₆H₃BrF]⁺ | [M - OCH₂CH₃] - CO | Confirms loss of carbonyl group |

| 122 | [C₇H₃FO]⁺ | [M - OCH₂CH₃] - •Br | Loss of bromine from acylium ion |

| 94 | [C₆H₃F]⁺ | [M - OCH₂CH₃ - CO] - •Br | Confirms fluorophenyl fragment |

| 29 | [C₂H₅]⁺ | Ethyl Cation | Confirms ethyl ester |

Experimental Protocol: GC-MS Analysis

A robust and reproducible protocol is essential for accurate analysis.[7] This protocol is designed as a self-validating system, incorporating necessary quality control checks.

Instrumentation

-

Gas Chromatograph : Agilent 6890N (or equivalent)

-

Mass Spectrometer : Agilent 5973 Mass Selective Detector (or equivalent)

-

GC Column : HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.[8]

Sample and Standard Preparation

-

Stock Solution : Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like Dichloromethane or Ethyl Acetate.

-

Working Standard : Dilute the stock solution to a final concentration of ~10 µg/mL.

-

Sample Preparation : Dissolve the sample to a similar concentration. If analyzing a reaction mixture, perform a liquid-liquid extraction and ensure the sample is clean to prevent contamination of the GC system.[9]

GC-MS Parameters

-

Inlet Temperature : 250 °C

-

Injection Volume : 1 µL

-

Injection Mode : Splitless (for high sensitivity) or Split (10:1) for cleaner chromatography.

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program :

-

Initial Temperature: 60 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MS Parameters :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Source Temperature : 230 °C.

-

Quadrupole Temperature : 150 °C.

-

Scan Range : m/z 40 - 350.

-

Solvent Delay : 3 minutes.

-

Quality Control Workflow

Caption: A self-validating GC-MS analytical workflow.

Data Interpretation: A Systematic Approach

Interpreting a mass spectrum requires a logical, step-by-step process to confirm the identity of the target compound.

Caption: Decision tree for spectral confirmation.

-

Identify the Molecular Ion : Look for the highest m/z peaks corresponding to the molecular weight. For this compound, a doublet at m/z 246/248 is the primary indicator. Its presence confirms the elemental formula. Aromatic compounds typically show a prominent molecular ion peak.[4][6]

-

Find the Base Peak : Identify the most intense peak. In this case, it should be the acylium ion doublet at m/z 201/203. This points directly to the loss of the ethoxy group.

-

Correlate Key Fragments : Systematically identify the other key fragments predicted in the table above (m/z 173/175, 122, 94, 29). The presence of these fragments and their logical relationship (e.g., the m/z 173/175 peak resulting from the m/z 201/203 peak) provides overwhelming evidence for the proposed structure.

-

Library Search : Compare the acquired spectrum against a trusted spectral library like the NIST/EPA/NIH Mass Spectral Library. A high match score provides a strong degree of confidence in the identification.

Conclusion

The mass spectrometry of this compound is characterized by a predictable and highly informative fragmentation pattern under Electron Ionization. The isotopic signature of bromine provides an immediate diagnostic clue, while the dominant fragmentation pathway—loss of the ethoxy radical to form a stable acylium ion—serves as a robust identifier. By employing a validated GC-MS protocol and a systematic interpretation strategy, researchers can confidently identify this compound, ensuring the integrity of their synthetic and developmental workflows.

References

-

mzCloud. (2015). Ethyl benzoate. HighChem LLC. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Pharmacy 180. Retrieved from [Link]

-

Ballinger, P., & Brode, P. (1965). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 37(8), 1047-1048. Retrieved from [Link]

-

TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from [Link]

-

LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Retrieved from [Link]

-

Wang, L., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. PMC. Retrieved from [Link]

-

Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl 4-bromobutyrate. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 4-bromobenzoate. PubChem. Retrieved from [Link]

-

Agilent Technologies. (2023). Determination of 14 Polycyclic Aromatic Hydrocarbon Compounds in Edible Oil. Retrieved from [Link]

-

Takhistov, V. V., & Pleshkova, A. P. (2001). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews. Retrieved from [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. Department of Chemistry. Retrieved from [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C8H10 mass spectrum of ethylbenzene fragmentation pattern. Retrieved from [Link]

-

Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H8BrFO2). Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C9H8BrFO2) [pubchemlite.lcsb.uni.lu]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Mass Spectrometry [www2.chemistry.msu.edu]

- 5. pharmacy180.com [pharmacy180.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. tdi-bi.com [tdi-bi.com]

- 8. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Ethyl 4-bromo-3-fluorobenzoate

In the fast-paced world of drug discovery and development, the strategic use of specialized building blocks is paramount to the efficient synthesis of novel chemical entities. Ethyl 4-bromo-3-fluorobenzoate (CAS No. 1130165-74-0) has emerged as a key intermediate, valued for its unique electronic and steric properties that lend themselves to sophisticated molecular design, particularly in the construction of PROTACs and other protein degraders.[1] Its utility, however, is matched by the necessity for a thorough understanding of its safety profile and handling requirements to ensure the well-being of laboratory personnel and the integrity of research outcomes.

This guide provides an in-depth, experience-driven perspective on the safe handling, storage, and disposal of this compound, moving beyond mere procedural lists to explain the scientific rationale behind each recommendation.

Core Chemical Identity and Properties

A foundational understanding of a compound's physical and chemical properties is the first step in a robust safety assessment. This knowledge informs everything from storage conditions to the selection of appropriate personal protective equipment.

| Property | Value | Source |

| CAS Number | 1130165-74-0 | [1] |

| Molecular Formula | C₉H₈BrFO₂ | [1] |

| Molecular Weight | 247.06 g/mol | [1] |

| Physical State | Liquid, Semi-Solid, or Solid | [2] |

| Boiling Point | ~285.4 °C (Predicted) | |

| Storage Temperature | Room Temperature | [1] |

Note on Physical State: There is conflicting data from suppliers regarding the physical state of this compound, with some listing it as a solid with a high melting point (210-213 °C)[3] and others as a liquid or semi-solid.[2] The high melting point is atypical for a simple ethyl ester of this nature and may be erroneous, potentially confused with the parent carboxylic acid. Users should always observe the physical state of the material as received and handle it accordingly. For the purposes of this guide, we will address handling procedures for both a low-melting solid/semi-solid and a liquid.

Hazard Identification and Risk Assessment: A Proactive Approach

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. A proactive risk assessment is not merely a bureaucratic step but a critical scientific control to prevent exposure and mitigate potential harm.

GHS Classification Summary:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

The primary hazards associated with this compound are irritant in nature, affecting the skin, eyes, and respiratory system upon direct contact or inhalation. Ingestion is also harmful. The causality is rooted in the reactivity of the molecule; as a halogenated aromatic ester, it can interact with biological macromolecules, leading to irritation and potential toxicity.

Logical Workflow for Risk Assessment

Caption: A logical workflow for assessing risks before handling the compound.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The hierarchy of controls dictates that engineering solutions should be the first line of defense, supplemented by appropriate PPE. This dual approach provides a robust safety net.

Engineering Controls:

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be conducted in a certified chemical fume hood. This is non-negotiable. The rationale is to contain vapors and any fine particulates (if solid), preventing respiratory exposure to this irritant.

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

-

Safety Shower and Eyewash Station: Immediate access to a safety shower and eyewash station is critical. The irritant nature of the compound means that rapid decontamination is the most effective way to minimize injury in case of accidental contact.

Personal Protective Equipment (PPE):

The choice of PPE is dictated by the identified hazards and exposure routes.

-

Hand Protection: Nitrile gloves are the standard recommendation. Always check the manufacturer's glove compatibility data. Double-gloving is a prudent measure, especially during transfers of significant quantities. The principle here is to prevent skin contact, which can cause irritation.[2]

-

Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. However, given the "serious eye irritation" classification, the use of chemical splash goggles is strongly recommended, particularly when handling larger volumes or during procedures with a higher risk of splashing.

-

Skin and Body Protection: A standard laboratory coat should be worn and kept fully buttoned. Ensure it is made of a suitable material (e.g., cotton or a flame-resistant blend if working with flammable solvents).

-

Respiratory Protection: Typically not required if all work is performed within a certified fume hood. If a situation arises where the ventilation is compromised, or a large spill occurs, a NIOSH-approved respirator with an organic vapor cartridge would be necessary.

Safe Handling and Experimental Protocols

Adherence to meticulous handling protocols is a self-validating system of safety. The following step-by-step procedures are grounded in the chemical's properties and potential reactivity.

Protocol 1: Weighing and Transferring the Reagent

Causality: This protocol is designed to minimize the generation of airborne dust (if solid) and prevent skin/eye contact.

-

Preparation: Don all required PPE (goggles, lab coat, nitrile gloves) before entering the designated work area.

-

Work Area: Perform the weighing inside a chemical fume hood. Place a weigh boat on an analytical balance.

-

Aliquotting: Carefully transfer the required amount of this compound from the stock bottle to the weigh boat using a clean spatula. Avoid any actions that could generate dust. If the material is a liquid or semi-solid, use a clean pipette.

-

Closure: Securely cap the stock bottle immediately after use to prevent absorption of moisture and potential degradation.

-

Transfer: Transfer the weighed material directly to the reaction vessel, which should also be inside the fume hood.

-

Decontamination: Thoroughly wipe down the spatula, balance, and any surfaces in the fume hood that may have been contaminated. Dispose of the weigh boat and any contaminated wipes in the designated solid chemical waste container.

-

Glove Removal: Remove gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them in the appropriate waste bin. Wash hands thoroughly with soap and water.

Protocol 2: Use in a Buchwald-Hartwig Amination Reaction

Causality: This example illustrates the handling of the reagent within a common synthetic application, highlighting the need for an inert atmosphere due to the sensitivity of the palladium catalyst and organometallic intermediates.

Workflow for Buchwald-Hartwig Reaction Setup

Caption: A generalized workflow for setting up a palladium-catalyzed reaction.

-

Inert Atmosphere: Assemble an oven-dried reaction flask with a stir bar and condenser under a positive pressure of an inert gas (e.g., Nitrogen or Argon).

-

Reagent Addition: In the fume hood, add the amine substrate, a suitable base (e.g., sodium tert-butoxide), the palladium catalyst (e.g., Pd₂(dba)₃), and the ligand (e.g., (R)-BINAP) to the flask.[2]

-

Substrate Addition: Add the pre-weighed this compound to the flask.

-

Solvent Addition: Add the degassed reaction solvent (e.g., toluene) via cannula or syringe.

-

Reaction: Heat the mixture to the required temperature (e.g., reflux) and monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature before quenching. The work-up procedure will involve handling solvents and aqueous solutions, and appropriate PPE must be worn throughout.

Storage, Spill, and Disposal Procedures

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids. The rationale for a tightly sealed container is to prevent hydrolysis of the ester and to contain vapors.

Spill Response: In the event of a spill, the response should be swift and systematic.

-

Evacuate: Alert personnel in the immediate area and, if the spill is large, evacuate the laboratory.

-

Ventilate: Ensure the fume hood is operating at maximum capacity.

-

PPE: Don appropriate PPE, including double nitrile gloves, chemical splash goggles, and a lab coat. If the spill is large and outside of a fume hood, respiratory protection may be necessary.

-

Containment: For a liquid spill, cover with an inert absorbent material (e.g., vermiculite or sand). For a solid spill, carefully sweep it up to avoid generating dust.

-

Collection: Collect the absorbed material or swept solid into a labeled, sealable container for hazardous waste.

-

Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Waste Disposal: Dispose of unused this compound and any contaminated materials through a licensed professional waste disposal service. Do not dispose of it down the drain. All waste must be collected in properly labeled hazardous waste containers in accordance with local, state, and federal regulations.

References

-

CP Lab Safety. This compound, min 96%, 100 grams. [Link]

-

Tradeindia. This compound. [Link]

-

Lee, H., Kim, S., et al. (2018). Synthesis and anti-proliferative activity evaluation of N3-acyl-N5-aryl-3,5-diaminoindazole analogues as anti-head and neck cancer agent. Bioorganic & Medicinal Chemistry Letters, 28(15), 2569-2574. [Link]

Sources

- 1. 1130165-74-0,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Synthesis and anti-proliferative activity evaluation of N3-acyl-N5-aryl-3,5-diaminoindazole analogues as anti-head and neck cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eMolecules this compound | 1130165-74-0 | MFCD09751983 | Fisher Scientific [fishersci.com]

An In-Depth Technical Guide to the Hazards of Ethyl 4-bromo-3-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on available data for structurally similar compounds. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Always consult the most current SDS for Ethyl 4-bromo-3-fluorobenzoate before handling.

Introduction: Understanding the Profile of this compound

This compound (CAS No. 1130165-74-0) is a halogenated aromatic ester with growing significance in medicinal chemistry and materials science.[1][2] Its utility as a synthetic building block, particularly in the construction of complex molecular architectures like protein degraders, stems from its distinct functional groups.[1][3] The presence of bromo, fluoro, and ethyl ester moieties allows for a variety of chemical transformations, making it a valuable intermediate.[3] However, the very reactivity that makes this compound synthetically useful also necessitates a thorough understanding of its associated hazards. This guide provides a detailed examination of the toxicological, reactivity, and environmental hazards associated with this compound, drawing upon data from closely related analogs to ensure a comprehensive safety profile. For all laboratory and industrial applications, this chemical is intended for use by trained professionals only.[1]

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its safe handling and storage. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 1130165-74-0 | [1] |

| Molecular Formula | C9H8BrFO2 | [1] |

| Molecular Weight | 247.06 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | |

| Purity | Typically ≥96% | [1] |

| Storage | Room temperature, in a dry, well-ventilated place | [4][5][6] |

Toxicological Hazards: A Multi-faceted Risk Profile

While specific toxicological data for this compound is limited, a robust hazard assessment can be constructed by examining structurally analogous compounds such as other halogenated benzoic acids and esters. The primary hazards are associated with irritation to the skin, eyes, and respiratory system, and potential harm if ingested.

Acute Toxicity and Irritation

-

Oral Toxicity: Based on data for similar compounds like 3-bromo-4-fluorobenzoic acid and 4-bromobenzoic acid, this compound is presumed to be harmful if swallowed.[4] Ingestion may lead to gastrointestinal irritation.[4]

-

Eye Contact: This compound is expected to cause serious eye irritation.[4][5] Immediate and thorough rinsing is crucial upon any eye contact to prevent potential damage.

-

Inhalation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[4][5] It is imperative to handle this substance in a well-ventilated area or with appropriate respiratory protection.

Chronic Exposure and Other Health Effects

Reactivity and Stability: A Guide to Safe Storage and Handling

This compound is stable under normal laboratory conditions.[4] However, certain conditions and materials can lead to hazardous reactions.

Incompatible Materials and Conditions to Avoid

To prevent hazardous reactions, avoid contact with the following:

-

Strong Oxidizing Agents: These can cause vigorous, potentially explosive reactions.[4][5]

-

Strong Acids: Contact with strong acids should be avoided.[4][5]

-

Heat and Ignition Sources: While not classified as flammable, it is prudent to keep the compound away from excessive heat and open flames.[5]

Caption: A generalized workflow for the safe handling of chemical reagents.

Environmental Hazards

Data for some related brominated aromatic compounds suggest they can be harmful to aquatic life. Therefore, it is crucial to prevent the release of this compound into the environment. All waste materials should be disposed of as hazardous waste in accordance with local, state, and federal regulations. [4][8]

Conclusion

This compound presents moderate hazards, primarily related to its irritant properties and potential for harm upon ingestion. A comprehensive understanding of its reactivity and adherence to stringent safe handling protocols are essential for mitigating these risks. By implementing the engineering controls, personal protective equipment, and emergency procedures outlined in this guide, researchers and drug development professionals can work safely with this valuable synthetic intermediate.